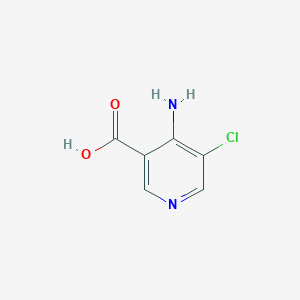

4-Amino-5-chloronicotinic acid

説明

4-Amino-5-chloronicotinic acid is a chemical compound with the molecular formula C6H5ClN2O2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 4-Amino-5-chloronicotinic acid involves the reaction of 4-aminonicotinic acid with chlorine gas. The reaction takes place in a solution of acetic acid. After 45 minutes, the gas inlet is removed and the mixture is allowed to stir overnight. Diethyl ether is then added and the solid precipitate is filtered. The product is suspended in water and treated with sufficient ammonium hydroxide to provide a pH of 5. The free acid is then filtered and dried .

Molecular Structure Analysis

The molecular structure of 4-Amino-5-chloronicotinic acid consists of 6 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 172.57 .

Physical And Chemical Properties Analysis

4-Amino-5-chloronicotinic acid is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not well-documented in the literature .

科学的研究の応用

Pharmaceutical Use

4-Amino-5-chloronicotinic acid is used in the synthesis of various drugs . For instance, it is used in the synthesis of asciminib, a drug used for the treatment of several diseases such as viral infections, several types of cancer, cardiovascular disease, multiple sclerosis, migraine and inflammatory diseases .

Chemical Synthesis

This compound is a versatile building block in the realm of chemical synthesis . It can be utilized in the creation of novel materials and compounds with tailored properties .

Material Science

In the field of material science, 4-Amino-5-chloronicotinic acid hydrochloride is used to create materials with specific properties . The versatility of this compound extends to the creation of novel materials .

Neonicotinoids Degradation

4-Amino-5-chloronicotinic acid is involved in the biodegradation of neonicotinoids . Neonicotinoids are a class of pesticides widely used in different phases of agricultural crops. However, they can damage human and environmental health if overused . Studies have been carried out to reduce or eliminate neonicotinoid contamination from the environment .

Microbiological Processes

This compound is also involved in microbiological processes . It is a part of the biotransformation and biodegradation processes of neonicotinoids by isolated microorganisms (bacteria and fungi), consortiums of microorganisms, and different types of soils, biobeds, and biomixtures .

Environmental Impact

The use of 4-Amino-5-chloronicotinic acid in the degradation of neonicotinoids has a significant environmental impact . It helps in minimizing the environmental impact of pesticides, including bioaccumulation in food and aquatic systems and health problems for humans and wildlife .

Safety and Hazards

Safety precautions for handling 4-Amino-5-chloronicotinic acid include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用機序

Target of Action

It is known that nicotinic acid, a similar compound, acts as a precursor to the coenzymes nicotinamide adenine dinucleotide (nad) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (nadp) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

It can be inferred from the mode of action of nicotinic acid, which indirectly affects various physiological processes via nicotinamide coenzymes . It also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

It is known that nicotinic acid and its derivatives are involved in many vital redox reactions catalyzed by dozens of different enzymes . The essential amino acid tryptophan in mammalian cells may partially serve as another source of NAD .

Pharmacokinetics

It is known that peptides, defined as polymers of less than 50 amino acids with a molecular weight of less than 10 kda, have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . They usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .

Result of Action

It can be inferred from the effects of nicotinic acid, which plays a vital role in maintaining efficient cellular function .

Action Environment

It is known that the use of microbial species makes the degradation of xenobiotics more accessible, fast, and active due to their smaller size .

特性

IUPAC Name |

4-amino-5-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWUSNGGVYUICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615661 | |

| Record name | 4-Amino-5-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-chloronicotinic acid | |

CAS RN |

52834-09-0 | |

| Record name | 4-Amino-5-chloro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52834-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1342830.png)